![molecular formula C15H20N2O4 B2455669 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1396793-57-9](/img/structure/B2455669.png)
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes.
Mechanism of Action
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding disrupts the interaction between RNA polymerase I and the DNA template, leading to the inhibition of rRNA synthesis. The downregulation of rRNA synthesis leads to the activation of DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound induces DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its selectivity for RNA polymerase I, which allows for the specific inhibition of rRNA synthesis. This makes this compound a valuable tool for studying the role of rRNA synthesis in cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce DNA damage response pathways, which may lead to off-target effects in non-cancer cells.
Future Directions
There are several potential future directions for the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide as a therapeutic agent. One direction is the development of combination therapies that target multiple pathways in cancer cells. This compound has been shown to synergize with other DNA damage response inhibitors, such as PARP inhibitors, in preclinical studies. Another direction is the development of biomarkers that can predict response to this compound. This compound has been shown to be more effective in cancer cells with high levels of ribosomal DNA transcription, suggesting that ribosomal DNA transcription levels may be a potential biomarker for this compound response. Finally, the development of this compound analogs with improved pharmacokinetic properties may improve its efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with oxalyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form N-(2-methoxyphenylacetyl)-N-(3-cyclopropyl-3-hydroxypropyl)amine. The final step involves the reaction of this intermediate with oxalic acid to form this compound.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that this compound selectively inhibits RNA polymerase I, leading to the downregulation of rRNA synthesis and the induction of DNA damage response pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQIQRQRGITFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.